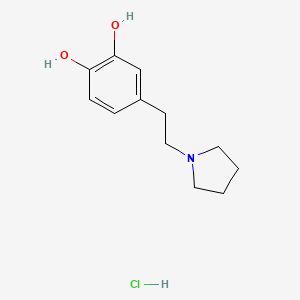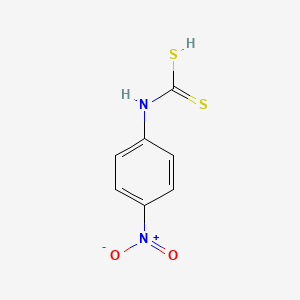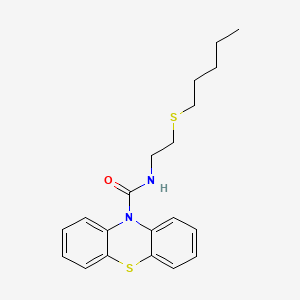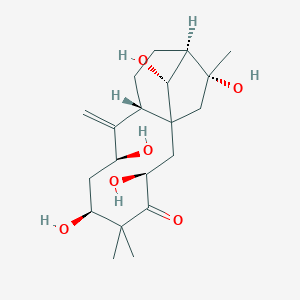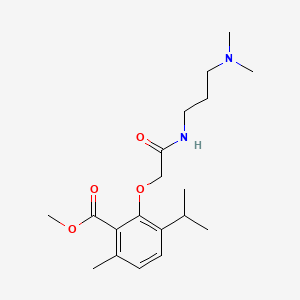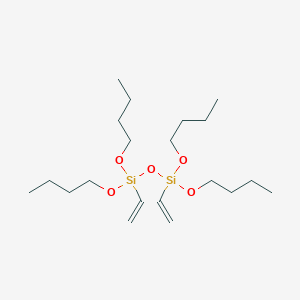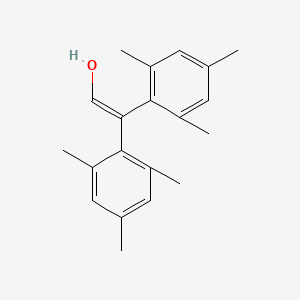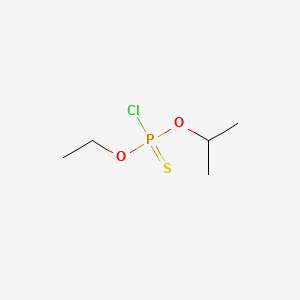
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester is an organophosphorus compound with significant applications in various fields. This compound is known for its role as an intermediate in the synthesis of various organophosphorus pesticides and other chemicals.
準備方法
Synthetic Routes and Reaction Conditions
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester can be synthesized through the reaction of phosphorus trichloride with alcohols in the presence of a base. The reaction typically involves the following steps:
Reaction of Phosphorus Trichloride with Alcohols: Phosphorus trichloride reacts with ethanol and isopropanol to form the corresponding phosphorochloridothioic acid esters.
Base Catalysis: A base such as pyridine or triethylamine is used to catalyze the reaction and neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring high purity of phosphorus trichloride and alcohols.
Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Purification: Using distillation or crystallization techniques to purify the final product.
化学反応の分析
Types of Reactions
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphorothioic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phosphorothioic acid esters can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of phosphorothioic acid and the corresponding alcohol.
科学的研究の応用
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organophosphorus compounds, including pesticides and flame retardants.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by forming covalent bonds with active site residues, leading to the disruption of normal biochemical pathways.
類似化合物との比較
Similar Compounds
- Phosphorochloridothioic acid, O,O-diethyl ester
- Phosphorochloridothioic acid, O,O-dimethyl ester
- Phosphorochloridothioic acid, O-ethyl O-methyl ester
Uniqueness
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions with biological targets, making it valuable in various applications.
特性
CAS番号 |
51162-51-7 |
|---|---|
分子式 |
C5H12ClO2PS |
分子量 |
202.64 g/mol |
IUPAC名 |
chloro-ethoxy-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H12ClO2PS/c1-4-7-9(6,10)8-5(2)3/h5H,4H2,1-3H3 |
InChIキー |
YFCPDTHWTNVJIV-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(OC(C)C)Cl |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14647659.png)
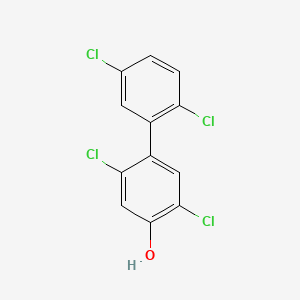
![N-[4-(Benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14647668.png)
